Gabaculine

Description

This compound has been reported in Euglena gracilis with data available.

potent inhibitor of aminobutyrate aminotransferase from Streptomyces toyocaensis.; also inhibits a variety of PLP-dependent aminotransferases; structure; RN given refers to cpd without isomeric designation

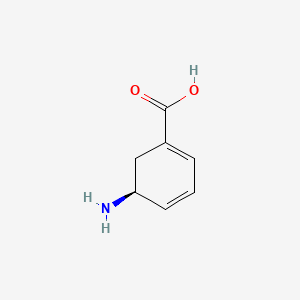

Structure

3D Structure

Properties

CAS No. |

59556-29-5 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

KFNRJXCQEJIBER-ZCFIWIBFSA-N |

Isomeric SMILES |

C1[C@@H](C=CC=C1C(=O)O)N |

Canonical SMILES |

C1C(C=CC=C1C(=O)O)N |

Other CAS No. |

59556-29-5 |

Synonyms |

3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Gabaculine's Mechanism of Action on GABA-T: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyocaensis, is a potent irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). Its mechanism of action involves a unique enzyme-activated process that leads to the formation of a stable, aromatic adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-T. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the mechanism of this compound's action on GABA-T. The information presented is intended to support further research and drug development efforts targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA is critically regulated by its synthesizing enzyme, glutamate decarboxylase (GAD), and its degrading enzyme, GABA-T. Inhibition of GABA-T leads to an increase in synaptic GABA levels, a therapeutic strategy for treating neurological disorders such as epilepsy and addiction.[1][2] this compound has served as a crucial tool for studying the GABAergic system due to its high potency and irreversible inhibition of GABA-T.[3][4] Understanding its mechanism of action provides valuable insights for the design of novel GABA-T inhibitors.

The Molecular Mechanism of this compound's Inactivation of GABA-T

The inactivation of GABA-T by this compound is a multi-step process that begins with the inhibitor mimicking the natural substrate, GABA.

Step 1: Initial Binding and Schiff Base Formation

This compound, as a GABA analog, binds to the active site of GABA-T. The amino group of this compound attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the active site, leading to the formation of an external Schiff base.

Step 2: Tautomerization and Proton Abstraction

Following the formation of the external Schiff base, a tautomerization reaction occurs. A proton is abstracted from the C4 position of the this compound moiety. This deprotonation is a critical, partially rate-determining step in the inactivation process.

Step 3: Aromatization and Irreversible Adduct Formation

The key event in the irreversible inhibition by this compound is the aromatization of the cyclohexadiene ring. This occurs via a proton loss, leading to the formation of a stable, planar m-carboxyphenylpyridoxamine phosphate adduct. The high resonance stability of this aromatic ring renders the inhibition irreversible. The final adduct remains tightly bound within the active site, leading to the complete inactivation of the enzyme.

Signaling Pathway Diagram

Caption: The inactivation pathway of GABA-T by this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of this compound with GABA-T.

| Parameter | Value | Species | Reference |

| IC50 | 1.8 µM | Mouse Brain | [5] |

| Kinetic Isotope Effect (kH/kD) | 2.27 | Mouse Brain | (Implied from qualitative descriptions) |

| Second-order rate constant (kinact) | 2.5 x 103 M-1s-1 | Pig Brain | (Implied from qualitative descriptions) |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of kinetic, spectroscopic, and radiolabeling experiments.

GABA-T Activity Assay

This spectrophotometric assay is used to determine the rate of GABA-T activity and the extent of its inhibition.

Principle:

The transamination of GABA by GABA-T produces succinic semialdehyde. This is coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSDH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

GABA-T enzyme preparation (from brain homogenate or recombinant source)

-

GABA solution

-

α-Ketoglutarate solution

-

NADP+ solution

-

Succinic semialdehyde dehydrogenase (SSDH)

-

Potassium pyrophosphate buffer (pH 8.6)

-

This compound solution (for inhibition studies)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSDH in a cuvette.

-

Add the GABA-T enzyme preparation to the mixture and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding the GABA solution.

-

Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GABA-T activity.

-

For inhibition studies, pre-incubate the GABA-T enzyme with various concentrations of this compound for different time intervals before initiating the reaction with GABA.

Workflow Diagram:

Caption: Workflow for the spectrophotometric GABA-T activity assay.

Characterization of the this compound-PLP Adduct

Principle:

To identify the structure of the inactivated complex, the adduct formed between this compound and the PLP cofactor is isolated and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. HPLC Analysis

Materials:

-

Inactivated GABA-T (treated with this compound)

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: A mixture of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in a gradient.[6]

-

Standard of chemically synthesized m-carboxyphenylpyridoxamine phosphate

Procedure:

-

Incubate GABA-T with a molar excess of this compound to ensure complete inactivation.

-

Precipitate the protein using TCA and centrifuge to pellet the protein.

-

The supernatant, containing the released adduct, is collected and filtered.

-

Inject the filtered supernatant onto the HPLC system.

-

Monitor the elution profile at a wavelength suitable for detecting pyridoxal derivatives (e.g., 240-320 nm).[6]

-

Compare the retention time of the peak from the enzymatic reaction with that of the synthetic standard to confirm the identity of the adduct.

4.2.2. NMR Spectroscopy

Materials:

-

Isolated and purified this compound-PLP adduct (from HPLC)

-

Deuterated solvent (e.g., D2O)

-

NMR spectrometer

Procedure:

-

Dissolve the purified adduct in the deuterated solvent.

-

Acquire 1H and 13C NMR spectra.

-

Analyze the chemical shifts and coupling constants to confirm the aromatic structure of the m-carboxyphenylpyridoxamine phosphate adduct. The presence of aromatic protons and carbons is a key indicator of the proposed mechanism.[7]

Kinetic Isotope Effect Studies

Principle:

The kinetic isotope effect (KIE) is measured to determine if the breaking of a specific C-H bond is a rate-determining step in the reaction. In the case of this compound, a deuterium atom is substituted at the C4 position.

Materials:

-

GABA-T enzyme

-

This compound and 4-deutero-gabaculine

-

GABA-T activity assay reagents (as described in 4.1)

Procedure:

-

Determine the second-order inactivation rate constant (kinact) for both unlabeled this compound and 4-deutero-gabaculine by measuring the rate of GABA-T inactivation at various inhibitor concentrations.

-

The KIE is calculated as the ratio of the inactivation rate constant for the unlabeled inhibitor to that of the deuterated inhibitor (kH/kD).

-

A KIE value significantly greater than 1 indicates that the C-H bond cleavage at the C4 position is involved in the rate-determining step of the inactivation process.

Conclusion

The mechanism of GABA-T inactivation by this compound is a classic example of enzyme-activated irreversible inhibition. Through a series of elegant experiments, it has been established that this compound is converted by the enzyme into a highly stable aromatic species that forms a covalent adduct with the PLP cofactor. This detailed understanding of its mechanism of action has been instrumental in the design of other GABA-T inhibitors and continues to be a valuable case study for researchers in the fields of enzymology, medicinal chemistry, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigations into the GABAergic system and the development of novel therapeutics.

References

- 1. Inhibition of aminotransferase enzyme systems by this compound [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vivo inhibition of GABA-transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR studies of protonation and hydrogen bond states of internal aldimines of pyridoxal 5'-phosphate acid-base in alanine racemase, aspartate aminotransferase, and poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Gabaculine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabaculine, a potent, naturally occurring neurotoxin, has been a subject of significant interest in neuroscience and drug development due to its irreversible inhibition of γ-aminobutyric acid (GABA) aminotransferase. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, and its profound mechanism of action. While the complete biosynthetic pathway remains to be elucidated, this document synthesizes the current knowledge, including a putative biosynthetic scheme, detailed experimental protocols for its isolation and characterization, and quantitative data on its biological activity.

Discovery and Natural Source

This compound was first isolated from the fermentation broth of the soil bacterium Streptomyces toyocaensis.[1] This actinomycete is the only known natural producer of this compound. As a secondary metabolite, this compound is likely produced during the stationary phase of growth, a common characteristic for the production of bioactive compounds in Streptomyces.[2]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Streptomyces toyocaensis has not yet been fully elucidated in the scientific literature. The genetic blueprint, or the biosynthetic gene cluster (BGC), encoding the enzymes responsible for its synthesis has not been identified. However, based on its chemical structure, a 5-aminocyclohexa-1,3-diene-1-carboxylic acid, a plausible biosynthetic origin can be proposed to stem from the shikimate pathway.

A Putative Biosynthetic Pathway

It is hypothesized that the biosynthesis of this compound may branch off from the shikimate pathway, a common route for the synthesis of aromatic amino acids and other aromatic compounds in bacteria and plants.[3][4][5][6][7] The core cyclohexene ring structure with an amino group suggests a modified amino-shikimate pathway.

A key intermediate in the shikimate pathway, chorismate, could be a potential starting point. Through a series of enzymatic transformations, including amination and decarboxylation, the this compound scaffold could be assembled. The diagram below illustrates a hypothetical pathway.

Mechanism of Action: Irreversible Inhibition of GABA Aminotransferase

This compound is a potent inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), also known as GABA transaminase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound leads to an increase in the concentration of GABA in the brain.[1]

The inhibition is mechanism-based and irreversible. This compound, being a structural analog of GABA, enters the active site of GABA-AT and binds to the pyridoxal phosphate (PLP) cofactor. The enzyme then catalyzes the initial steps of transamination. However, a key feature of this compound's structure, the dihydrobenzene ring, allows for a subsequent, enzyme-assisted proton abstraction. This leads to the aromatization of the ring, forming a stable, covalently bound adduct with the PLP cofactor. This aromatization provides a strong thermodynamic driving force that renders the inhibition irreversible.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: Inhibition of Aminotransferases by this compound

| Enzyme Target | Organism/Tissue Source | Inhibition Type | Ki Value | Reference |

| GABA Aminotransferase (GABA-T) | Mouse Brain | Irreversible | 2.9 µM | [8] |

| D-Amino Acid Transaminase | Not Specified | Irreversible | 0.1 mM | [8] |

| L-Alanine Transaminase | Not Specified | Irreversible | 1 mM | [8] |

| L-Aspartate Transaminase | Not Specified | Irreversible | 55 mM | [8] |

| Ornithine Aminotransferase | Mouse Brain & Liver | Irreversible | - | [8] |

Table 2: In Vivo Efficacy and Toxicity of this compound in Mice

| Parameter | Value | Model System | Reference |

| ED50 (Anticonvulsant Effect) | 35 mg/kg | Chemoconvulsant-induced seizures | [1] |

| ED50 | 135 mg/kg | 3-Mercaptopropionic acid-induced seizures | [8] |

| ED50 | 200 mg/kg | Minimal electroshock-induced seizures | [8] |

| LD50 (Lethal Dose, 50%) | 86 mg/kg | Mouse model | [1] |

| LD50 | 62 mg/kg | Mouse model | [8] |

Experimental Protocols

Fermentation of Streptomyces toyocaensis

-

Strain Maintenance and Inoculum Preparation: Streptomyces toyocaensis is maintained on a suitable agar medium, such as ISP4 (International Streptomyces Project medium 4).[9] For inoculum preparation, a seed culture is grown in a liquid medium like Tryptone Soya Broth (TSB).[10]

-

Production Culture: A production medium, optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in a shaker incubator or a bioreactor with controlled temperature (typically 28-30°C), pH, and aeration for a period of 7-10 days.[2][10]

Extraction and Purification of this compound

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant, containing the secreted this compound, is extracted with a suitable organic solvent, such as ethyl acetate.[10]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Column Chromatography: Using silica gel or other resins to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system is often used for final purification and to obtain high-purity this compound.[11]

-

Characterization

The purified this compound is characterized using various analytical techniques to confirm its identity and purity:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[11]

Conclusion

This compound, a secondary metabolite from Streptomyces toyocaensis, remains a molecule of high interest due to its potent and irreversible inhibition of GABA aminotransferase. While its discovery dates back several decades, the complete elucidation of its biosynthetic pathway presents an exciting avenue for future research in natural product biosynthesis and metabolic engineering. A deeper understanding of its genetic and enzymatic origins could pave the way for the production of novel analogs with improved therapeutic indices. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible Inhibition of GABA Transaminase by Gabaculine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent and irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T) by gabaculine. This compound, a naturally occurring neurotoxin isolated from the bacterium Streptomyces toyacaensis, serves as a powerful tool in neuroscience research for manipulating GABA levels in the brain.[1] This document provides a comprehensive overview of the mechanism of action, quantitative kinetic data, detailed experimental protocols, and relevant biological pathways, tailored for professionals in research and drug development.

Introduction to this compound and GABA Transaminase

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[2] The concentration of GABA is tightly regulated by its synthesis via glutamate decarboxylase and its degradation by GABA-T. By inhibiting GABA-T, this compound leads to a significant and sustained increase in brain GABA levels, which has been shown to produce anticonvulsant effects in animal models.[1] However, its high toxicity has precluded its use as a therapeutic agent.[1]

This compound's potency as an inhibitor stems from its unique mechanism of action, which involves its transformation by the GABA-T enzyme into a highly stable aromatic species that remains covalently bound to the enzyme's active site, leading to irreversible inhibition.[1]

Quantitative Inhibition Data

The efficacy of an irreversible inhibitor is typically characterized by its inhibition constant (Ki) and the rate of inactivation (kinact). The following table summarizes the available quantitative data for the inhibition of GABA transaminase and other related enzymes by this compound.

| Enzyme Target | Organism/Source | Ki | kcat / kinact | Other Metrics | Reference |

| GABA Transaminase | Bacterial (Pseudomonas fluorescens) | 2.86 µM | 1.15 x 10-2 s-1 (kcat) | t1/2 = 9 min at 0.3 µM | [3][4] |

| GABA Transaminase | General | 2.9 µM | - | - | [5] |

| D-3-aminoisobutyrate-pyruvate aminotransferase | - | 8.3 µM | 0.31 min-1 (kcat) | - | [6] |

| D-amino acid transaminase | - | 0.1 mM | - | Irreversible | [5] |

| L-alanine transaminase | - | 1 mM | - | Irreversible | [5] |

| L-aspartate transaminase | - | 55 mM | - | Irreversible | [5] |

| Ornithine aminotransferase | In vitro & in vivo (mouse) | - | - | Potent irreversible inhibition | [5] |

| In vivo Efficacy (mice) | - | - | - | ED50 (anticonvulsant) = 35 mg/kg | [1] |

| In vivo Toxicity (mice) | - | - | - | LD50 = 86 mg/kg | [1] |

Mechanism of Irreversible Inhibition

This compound acts as a mechanism-based inactivator, or "suicide substrate," for GABA-T. The enzyme initially recognizes this compound as a substrate due to its structural similarity to GABA.[1] The inhibition proceeds through the following steps:

-

Initial Binding and Transaldimination: this compound binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-T, forming an external aldimine (Schiff base).

-

Enzyme-Catalyzed Proton Abstraction: A basic residue in the enzyme's active site abstracts a proton from the dihydrobenzene ring of this compound.[1]

-

Aromatization and Irreversible Adduct Formation: This proton abstraction leads to the aromatization of the ring. The resulting aromatic ring provides a significant stabilization energy, making this step essentially irreversible.[1] The product is a stable m-anthranilic acid derivative that remains covalently attached to the PLP cofactor, thus permanently inactivating the enzyme.[3][4]

The following diagram illustrates the logical flow of this irreversible inhibition mechanism.

Caption: Mechanism of GABA-T irreversible inhibition by this compound.

Biological Pathway Context: GABA Metabolism

To understand the impact of this compound, it is essential to visualize its place within the GABA metabolic pathway, also known as the GABA shunt. This metabolic pathway is a closed-loop process that synthesizes and degrades GABA.

Caption: The GABA shunt and the point of inhibition by this compound.

Experimental Protocols

GABA Transaminase Activity Assay

This protocol is based on a coupled-enzyme assay where the production of glutamate by GABA-T is linked to the reduction of a tetrazolium salt, which can be measured spectrophotometrically.[7][8]

Materials:

-

Cell or tissue lysate containing GABA-T

-

GABA-T Assay Buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6)

-

GABA solution (substrate)

-

α-Ketoglutarate solution (co-substrate)

-

Glutamate Dehydrogenase (GDH)

-

Iodonitrotetrazolium (INT) solution

-

β-NADP+ or NAD+ (depending on the GDH used)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 492 nm

-

3% Acetic Acid (stop solution)

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing α-ketoglutarate, GDH, INT, and β-NADP+.

-

Sample Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up duplicate wells for each sample:

-

Control Wells: Add 10 µL of sample and 40 µL of dH2O.

-

Reaction Wells: Add 10 µL of sample and 40 µL of GABA solution (to initiate the reaction).

-

-

Initiate Reaction: Add the prepared reagent mix to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding 50 µL of 3% acetic acid to each well.

-

Measurement: Measure the optical density (OD) at 492 nm using a plate reader.

-

Calculation: Subtract the average OD of the control wells from the average OD of the reaction wells for each sample to get ΔOD. Calculate GABA-T activity using the Beer-Lambert law, accounting for the extinction coefficient of the formazan product, path length, and reaction volume.

Determination of Ki and kinact for this compound

This protocol outlines the "kobs" method for determining the kinetic parameters of an irreversible inhibitor.

Materials:

-

Purified GABA-T enzyme

-

This compound solutions at various concentrations

-

GABA-T activity assay reagents (as described in 5.1)

-

Reaction buffer

Procedure:

-

Pre-incubation: Prepare a series of tubes, each containing the same concentration of GABA-T in reaction buffer. To each tube, add a different concentration of this compound. Include a control tube with no this compound. Incubate these mixtures at a constant temperature.

-

Time-course Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each pre-incubation tube.

-

Residual Activity Assay: Immediately dilute the aliquot into the GABA-T activity assay mixture (containing saturating concentrations of GABA and α-ketoglutarate) and measure the initial reaction rate (residual activity). The dilution should be large enough to prevent further significant inhibition during the assay measurement.

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (-kobs).

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Fit the data to the following hyperbolic equation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor (this compound). This will allow for the determination of kinact (the maximum rate of inactivation) and Ki (the inhibition constant).

-

The following diagram illustrates the experimental workflow for determining these kinetic parameters.

Caption: Experimental workflow for determining Ki and kinact.

Conclusion

This compound remains a cornerstone tool for the in vitro and in vivo study of GABA metabolism and its role in neurological processes. Its potent, irreversible inhibition of GABA-T provides a rapid and sustained method for elevating GABA levels. While its toxicity limits its clinical applications, the detailed understanding of its mechanism of action, as outlined in this guide, can inform the design and development of new, safer GABA-T inhibitors for therapeutic use in conditions such as epilepsy and other neurological disorders. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this compound in their studies or to discover novel modulators of GABAergic neurotransmission.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Inhibition of aminotransferase enzyme systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 7. assets.criver.com [assets.criver.com]

- 8. rcsb.org [rcsb.org]

The Potent GABAergic Modulator: A Technical Guide to Gabaculine's Impact on Brain GABA Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders. Gabaculine, a potent and irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme in GABA catabolism, has emerged as a powerful pharmacological tool for investigating the consequences of elevated brain GABA levels. This technical guide provides a comprehensive overview of the effects of this compound on brain GABA concentrations, detailing its mechanism of action, quantitative effects across different brain regions, and the experimental protocols utilized to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and neuropharmacology.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, acting to counterbalance the excitatory effects of glutamate. The concentration of GABA in the synaptic cleft and surrounding extracellular space is tightly regulated by its synthesis, release, reuptake, and degradation.

This compound (5-amino-1,3-cyclohexadienyl carboxylic acid) is a powerful tool for studying the GABAergic system due to its specific and irreversible inhibition of GABA transaminase (GABA-T)[1]. By blocking the primary catabolic pathway of GABA, this compound administration leads to a significant and sustained elevation of GABA levels throughout the brain[1]. This guide will explore the quantitative impact of this compound on brain GABA, provide detailed experimental methodologies, and visualize the underlying biochemical and experimental processes.

Mechanism of Action

This compound's mechanism of action lies in its ability to act as a "suicide" inhibitor of GABA-T. Structurally similar to GABA, this compound binds to the active site of the GABA-T enzyme. During the catalytic process, this compound is converted into an aromatic intermediate that forms a stable, covalent bond with the pyridoxal phosphate cofactor of the enzyme. This irreversible inactivation of GABA-T prevents the degradation of GABA, leading to its accumulation in both neurons and glial cells.

Quantitative Effects on Brain GABA Levels

The administration of this compound leads to a dose-dependent and time-dependent increase in GABA concentrations across various brain regions. The following tables summarize quantitative data from rodent studies.

Table 1: Dose-Dependent Effects of this compound on Regional Brain GABA Levels in Rats

| Brain Region | This compound Dose | Time Post-Administration | Fold Increase in GABA | Reference |

| Retina | 10 mg/kg (s.c.) | 2 hours | ~3-fold | [2] |

| Retina | 10 mg/kg (s.c.) | 8 hours | ~6-fold | [2] |

| Substantia Nigra | Bilateral Injection | 24 hours | ~11-fold | [3] |

| Thalamus | Bilateral Injection (into Substantia Nigra) | 24 hours | ~6-fold | [3] |

| Pons-Medulla | Bilateral Injection (into Substantia Nigra) | 24 hours | ~6-fold | [3] |

| Pallidum | Bilateral Injection (into Substantia Nigra) | 24 hours | ~2-fold | [3] |

Table 2: Time-Course of this compound's Effect on Brain GABA Accumulation Rate in Rats

| Brain Region | This compound Dose and Route | Parameter | Value | Reference |

| Whole Brain | 100 mg/kg (i.v.) | GABA Accumulation Rate | 0.020 ± 0.005 µmol/g wet weight/min | |

| Striatum | 100 µg (intrastriatal) | GABA Turnover Rate (linear for ≥60 min) | 25 nmol/mg protein/h | [4] |

Table 3: Comparative Effects of GABA-T Inhibitors

| Compound | Species | Brain Region | Dose | % Increase in GABA | Reference |

| Vigabatrin | Human | Neocortical Slices | - | 62% | [5] |

| Vigabatrin | Rat | Neocortical Slices | - | 88% | [5] |

| This compound | Rat | Whole Brain | 100 mg/kg (i.v.) | Significant Elevation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of common experimental protocols used to assess the effects of this compound on brain GABA levels.

This compound Administration in Rodents

This protocol describes the subcutaneous administration of this compound to rats for neurochemical analysis.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Animal scale

-

Syringes (1 ml) and needles (25-27 gauge)

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

This compound Solution Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/ml). Prepare fresh on the day of the experiment.

-

Dosing: Weigh each rat to determine the precise volume of the this compound solution to be injected. Administer the solution via subcutaneous (s.c.) injection into the loose skin on the back of the neck. For control animals, administer an equivalent volume of sterile saline.

-

Post-Administration Monitoring: Observe the animals for any adverse effects. House them individually or in their home cages until the designated time point for tissue collection.

Measurement of Brain GABA Levels by HPLC with Fluorescence Detection

This protocol outlines the quantification of GABA in brain tissue homogenates using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Materials:

-

Dissected brain tissue (e.g., cortex, hippocampus, striatum)

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K2CO3), 2 M

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., sodium acetate buffer, methanol)

-

Derivatization reagent: o-phthaldialdehyde (OPA) and 2-mercaptoethanol

-

GABA standard solutions

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Tissue Homogenization: Weigh the frozen brain tissue and homogenize in ice-cold 0.4 M PCA (e.g., 1:10 w/v).

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 2 M K2CO3. The formation of a precipitate (KClO4) will occur.

-

Precipitate Removal: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the KClO4.

-

Derivatization: Mix an aliquot of the supernatant with the OPA/2-mercaptoethanol derivatizing reagent. This reaction forms a highly fluorescent isoindole derivative of GABA.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. The separation is typically achieved using an isocratic or gradient elution with a buffered mobile phase.

-

Detection and Quantification: Detect the fluorescent GABA derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm. Quantify the GABA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of GABA.

Signaling Pathways and Logical Relationships

The elevation of GABA levels following this compound administration has profound effects on neuronal signaling. Increased GABAergic tone enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors.

Conclusion

This compound serves as an invaluable pharmacological agent for elucidating the role of GABA in the central nervous system. Its potent and irreversible inhibition of GABA-T provides a reliable method for elevating brain GABA levels, thereby enabling the study of the downstream consequences on neuronal activity, network function, and behavior. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore the therapeutic potential of modulating the GABAergic system. A thorough understanding of this compound's effects is essential for the design and interpretation of experiments in this critical area of neuroscience.

References

- 1. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound in vivo on the distribution of GABA-like immunoreactivity in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of elevating gamma-amino butyrate content in the substantia nigra on the behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-aminobutyric acid turnover in rat striatum: effects of glutamate and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabapentin and vigabatrin increase GABA in the human neocortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Gabaculine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyocaensis, is a potent and irreversible inhibitor of γ-aminobutyric acid (GABA) aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, enzyme inhibition assays, and in vivo evaluation are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound, with the IUPAC name (5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid, is a cyclic amino acid.[1] Its chemical structure is characterized by a cyclohexadiene ring with an amino group at the chiral center (C5) and a carboxylic acid group at C1. This conformationally constrained structure is analogous to GABA, enabling it to interact with the active site of GABA-T.[2][3]

The key identifiers for this compound are:

Physicochemical Properties

This compound is typically used in its hydrochloride salt form to enhance its stability and solubility.[4] The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Appearance | Crystalline solid | [5][6] |

| Melting Point | 198-200 °C (hydrochloride) | [1] |

| Solubility (hydrochloride) | - DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol: 0.2 mg/mL- PBS (pH 7.2): 10 mg/mL | [5][6] |

| pKa (Strongest Acidic) | 4.81 (Predicted) | [7] |

| pKa (Strongest Basic) | 3.27 (Predicted) | [7] |

| λmax | 276 nm | [5][6] |

Mechanism of Action

This compound acts as a mechanism-based or "suicide" inhibitor of GABA-T. Its mechanism of inhibition involves the following steps:

-

Binding to the Active Site: this compound, due to its structural similarity to GABA, binds to the pyridoxal 5'-phosphate (PLP) cofactor at the active site of GABA-T.[3]

-

Enzyme-Catalyzed Aromatization: The enzyme's catalytic machinery abstracts a proton from the dihydrobenzene ring of this compound.[3]

-

Irreversible Inhibition: This proton abstraction leads to the formation of a stable aromatic ring, which remains covalently bound to the PLP cofactor. This effectively and irreversibly inactivates the enzyme.[3]

This irreversible inhibition of GABA-T leads to a significant and sustained increase in the concentration of GABA in the brain.[3]

Biological Activities and Therapeutic Potential

The primary biological effect of this compound is the elevation of GABA levels in the central nervous system. This has been shown to produce a range of pharmacological effects:

-

Anticonvulsant Activity: this compound has demonstrated anticonvulsant effects in various animal models of seizures.[1] However, its therapeutic use is limited by its high toxicity.[1]

-

Neuroprotection: The potential neuroprotective effects of this compound are an area of active research. By increasing GABAergic inhibition, it may counteract the excitotoxicity implicated in various neurodegenerative disorders.

-

Toxicity: this compound is a potent neurotoxin with a narrow therapeutic window. In mice, the ED₅₀ for anticonvulsant effects is 35 mg/kg, while the LD₅₀ is 86 mg/kg.[1]

Experimental Protocols

Total Synthesis of this compound

A detailed, step-by-step protocol for the total synthesis of this compound is a complex process often involving multiple steps and chiral resolutions. While several synthetic routes have been reported, a common strategy involves the Diels-Alder reaction as a key step to construct the cyclohexadiene ring system. A generalized workflow is presented below.

Note: The specific reagents, reaction conditions, and purification methods would need to be obtained from detailed synthetic chemistry literature.

GABA Aminotransferase (GABA-T) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound on GABA-T. The assay is based on the coupled enzymatic reaction where the product of the GABA-T reaction, glutamate, is further converted by glutamate dehydrogenase, leading to the reduction of a chromogenic substrate.

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-Ketoglutarate solution

-

Glutamate dehydrogenase

-

NAD⁺ (or NADP⁺)

-

Chromogenic substrate (e.g., INT)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: Prepare a master mix containing the assay buffer, α-ketoglutarate, glutamate dehydrogenase, NAD⁺, and the chromogenic substrate.

-

Incubate with Inhibitor: In the wells of a 96-well plate, add the GABA-T enzyme and different concentrations of this compound (and a vehicle control). Incubate for a specific period to allow for enzyme inhibition.

-

Initiate Reaction: Add the GABA solution to each well to start the enzymatic reaction.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke

This protocol provides a general framework for assessing the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.

Animal Model:

-

Adult male C57BL/6 mice (or other appropriate strain).

Experimental Groups:

-

Sham-operated + Vehicle

-

Ischemia + Vehicle

-

Ischemia + this compound (various doses)

Procedure:

-

Induction of Ischemia: Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined time point post-MCAO.

-

Behavioral Testing: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized neurological scoring system (e.g., Bederson's score). Motor coordination and balance can be evaluated using tests like the rotarod or beam walk.

-

Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess markers of neuronal death (e.g., Fluoro-Jade B), apoptosis (e.g., cleaved caspase-3), and inflammation (e.g., Iba1 for microglia).

Conclusion

This compound remains a valuable research tool for studying the GABAergic system due to its potent and irreversible inhibition of GABA-T. While its toxicity currently precludes its clinical use, a thorough understanding of its chemical properties and biological activities is crucial for the design and development of new, safer GABA-T inhibitors with therapeutic potential for neurological disorders such as epilepsy and neurodegenerative diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SYNTHESIS OF COMPLEX ORGANIC COMPOUNDS FROM SIMPLE PRECURSORS: FORMATION OF AMINO-ACIDS, AMINO-ACID POLYMERS, FATTY ACIDS AND PURINES FROM AMMONIUM CYANIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Complete Structural Assignment of Thiocillin I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of phytochrome synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Involvement of the GABAergic system in the neuroprotective and sedative effects of acacetin 7-O-glucoside in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Gabaculine from Streptomyces toyocaensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of gabaculine, a potent GABA transaminase inhibitor, from the fermentation broth of Streptomyces toyocaensis. The information presented is collated from foundational and subsequent research, offering detailed experimental protocols, quantitative data, and a visualization of the underlying biosynthetic pathway.

Introduction

This compound (5-aminocyclohexa-1,3-diene-1-carboxylic acid) is a naturally occurring neurotoxin first isolated from the bacterium Streptomyces toyocaensis.[1] It is a potent and irreversible inhibitor of GABA transaminase, leading to increased levels of the neurotransmitter GABA in the brain.[1] This activity has made this compound a valuable tool in neuroscience research and a lead compound for the development of therapeutics targeting neurological disorders. This guide details the critical steps for its production and purification.

Fermentation of Streptomyces toyocaensis for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces toyocaensis. The following protocol is based on the foundational work in the field.

Culture and Inoculum Development

-

Strain: Streptomyces toyocaensis

-

Initial Culture: The strain is typically maintained on agar slants. A loopful of spores or mycelia is used to inoculate a seed culture medium.

-

Seed Culture Medium: A suitable medium for vegetative growth is used to prepare the inoculum. While specific compositions can vary, a typical medium would include a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

Incubation: The seed culture is incubated for 2-3 days at 28°C on a rotary shaker to ensure sufficient biomass for inoculating the production fermenter.

Production Fermentation

-

Fermentation Medium: A production medium is designed to maximize the yield of this compound. A representative medium composition is detailed in Table 1.

-

Fermentation Parameters: The fermentation is carried out in a stirred-tank fermenter under controlled conditions to ensure optimal growth and secondary metabolite production. Key parameters are outlined in Table 2.

-

Monitoring: The fermentation progress is monitored by measuring parameters such as pH, cell growth (mycelial dry weight), and this compound concentration in the broth over time.

Table 1: Production Medium for this compound Fermentation

| Component | Concentration (g/L) | Purpose |

| Glycerol | 20 | Carbon Source |

| Soybean Meal | 15 | Nitrogen and Carbon Source |

| NaCl | 3 | Osmotic Balance and Mineral Source |

| K₂HPO₄ | 1 | Buffering Agent and Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Mineral Source |

| FeSO₄·7H₂O | 0.01 | Trace Mineral Source |

| CaCO₃ | 2 | pH Buffering |

| pH (initial) | 7.0 | Optimal for initial growth |

Table 2: Fermentation Parameters for this compound Production

| Parameter | Value |

| Temperature | 28°C |

| Agitation | 200-300 rpm |

| Aeration | 1 vvm (volume air/volume medium/minute) |

| Fermentation Time | 5-7 days |

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. A general workflow for this process is depicted below.

Experimental Protocol

-

Removal of Biomass: The fermentation broth is centrifuged or filtered to separate the supernatant containing the dissolved this compound from the mycelial biomass.

-

Cation-Exchange Chromatography: The clarified supernatant is passed through a column packed with a strongly acidic cation-exchange resin (e.g., Amberlite IR-120, H⁺ form). This compound, being an amino acid, will bind to the resin. The column is then washed with deionized water to remove unbound impurities.

-

Elution from Cation-Exchange Resin: The bound this compound is eluted from the column using a dilute solution of ammonium hydroxide (e.g., 0.5 N NH₄OH).

-

Anion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated under vacuum, and then applied to a column containing a weakly basic anion-exchange resin (e.g., Dowex 1-X8, acetate form).

-

Elution from Anion-Exchange Resin: The column is washed with water, and this compound is subsequently eluted with a dilute solution of acetic acid (e.g., 0.5 N Acetic Acid).

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and the pH is adjusted to induce crystallization. The resulting crystals are collected, washed with a cold solvent (e.g., ethanol), and dried.

Quantitative Data

The yield of this compound can vary depending on the specific fermentation conditions and the efficiency of the purification process. The following table provides representative data.

Table 3: Quantitative Summary of this compound Isolation

| Stage | This compound Concentration/Amount | Recovery (%) |

| Fermentation Broth | 50-100 mg/L | 100 |

| After Cation-Exchange Chromatography | - | ~80-90 |

| After Anion-Exchange Chromatography | - | ~70-80 |

| Overall Yield | ~35-70 mg/L of initial broth | ~50-70 |

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces toyocaensis is understood to originate from the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants.

The pathway initiates with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, key intermediates of glycolysis and the pentose phosphate pathway, respectively. Through a series of enzymatic steps, chorismate is formed. It is hypothesized that chorismate is then converted to 4-amino-4-deoxychorismate, a key branch point leading to the formation of this compound through a series of yet to be fully elucidated intermediates.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from Streptomyces toyocaensis. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and purification strategies may lead to improved yields of this important bioactive compound.

References

Gabaculine's Anticonvulsant Potential: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anticonvulsant properties of gabaculine as demonstrated in various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action. This compound, a potent and irreversible inhibitor of GABA-transaminase (GABA-T), has shown significant promise in preclinical seizure models, warranting further investigation into its therapeutic potential.

Core Mechanism of Action: Enhancement of GABAergic Inhibition

This compound exerts its anticonvulsant effects primarily by increasing the concentration of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It achieves this by irreversibly inhibiting GABA-T, the enzyme responsible for the degradation of GABA. This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability, a hallmark of seizures. An excellent correlation has been observed between the delay in seizure onset and the elevation of synaptosomal GABA content following this compound administration[1].

dot

Caption: Mechanism of action of this compound.

Quantitative Efficacy in Animal Models

The anticonvulsant activity of this compound has been quantified in several animal models, primarily in mice. The following tables summarize the key efficacy and toxicity data.

Table 1: Anticonvulsant Efficacy of this compound in Mice

| Seizure Model | Endpoint | This compound ED₅₀ (mg/kg) | Reference |

| Chemoconvulsant-induced | Inhibition of seizures | 35 | [2] |

| Maximal Electroshock (MES) | Elevation of seizure threshold by 30V | 37 (i.p.) | [3] |

Table 2: In Vitro Inhibition of GABA-Transaminase by this compound

| Parameter | Value (µM) | Reference |

| IC₅₀ for GABA-T Inhibition | 1.8 | [4] |

Table 3: Acute Toxicity of this compound in Mice

| Parameter | Value (mg/kg) | Reference |

| LD₅₀ | 86 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key animal models used to evaluate the anticonvulsant properties of this compound.

Maximal Electroshock (MES) Seizure Model in Mice

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals: Adult male albino Swiss mice are commonly used.

-

Apparatus: A convulsiometer with auricular electrodes.

-

Stimulus Parameters: A sine-wave current of 25 mA at 500V and 50 Hz is delivered for 0.2 seconds via the auricular electrodes.

-

Procedure:

-

Mice are randomly assigned to control and experimental groups.

-

The experimental group receives this compound at various doses via intraperitoneal (i.p.) injection. The control group receives the vehicle.

-

At a predetermined time after drug administration (e.g., 60 minutes), the electrical stimulus is applied.

-

-

Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

dot

Caption: Experimental workflow for the MES test.

Isonicotinic Acid Hydrazide (INH)-Induced Seizure Model

This model is used to evaluate anticonvulsant efficacy against seizures caused by a reduction in GABA synthesis, as INH inhibits pyridoxal phosphate, a cofactor for GAD.

-

Animals: Swiss mice are a suitable model.

-

Convulsant: Isonicotinic acid hydrazide (INH).

-

Procedure:

-

Animals are divided into control and this compound-treated groups.

-

This compound is administered i.p. at various doses.

-

After a specific pretreatment time, INH is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a convulsant dose (e.g., 250 mg/kg)[4].

-

-

Endpoint: The primary endpoint is the latency to the onset of clonic or tonic seizures. An increase in the latency period in the this compound-treated group compared to the control group indicates anticonvulsant activity. The percentage of animals protected from seizures can also be determined.

-

Data Analysis: Statistical comparison of seizure latencies between groups is performed using appropriate tests (e.g., t-test or ANOVA).

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to induce clonic seizures and is considered a model for myoclonic and absence seizures.

-

Animals: Mice or rats.

-

Convulsant: Pentylenetetrazol (PTZ).

-

Procedure:

-

Animals are pretreated with either vehicle or this compound.

-

A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.

-

-

Endpoint: The latency to the first myoclonic jerk and the incidence and severity of clonic-tonic seizures are recorded.

-

Data Analysis: The ability of this compound to delay the onset of seizures or reduce their severity is evaluated.

Discussion and Future Directions

The data from animal models strongly suggest that this compound possesses significant anticonvulsant properties, primarily through the potent and irreversible inhibition of GABA-T. This leads to a substantial increase in brain GABA levels, which is correlated with seizure protection.

However, the therapeutic potential of this compound is limited by its toxicity, as indicated by the narrow therapeutic window between its effective and lethal doses[3]. The side effects observed with other GABA-T inhibitors, such as vigabatrin, also highlight the need for careful consideration of the safety profile of this class of drugs.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To develop analogues of this compound with a wider therapeutic index, retaining the anticonvulsant efficacy while reducing toxicity.

-

Neurotoxicity Studies: In-depth investigation into the mechanisms underlying the toxicity of this compound is essential.

-

Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in chronic epilepsy models.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other antiepileptic drugs to enhance efficacy and potentially reduce individual drug doses and associated side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of isonicotinic acid hydrazide on extracellular amino acids and convulsions in the rat: reversal of neurochemical and behavioural deficits by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity and lethal effects of Gabaculine in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabaculine, a potent and irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase, has been a subject of interest in neuroscience research due to its ability to significantly elevate brain GABA levels.[1] This technical guide provides a comprehensive overview of the available preclinical data on the toxicity and lethal effects of this compound. The information is intended to assist researchers and drug development professionals in understanding the safety profile of this compound.

Quantitative Toxicity Data

The acute toxicity of this compound has been primarily evaluated in mice. The following table summarizes the key quantitative findings from these preclinical studies.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 (Lethal Dose, 50%) | 86 mg/kg | Mouse | Intravenous / Intraperitoneal | [1] |

| ED50 (Effective Dose, 50% for anticonvulsant effect) | 35 mg/kg | Mouse | Intravenous / Intraperitoneal | [1] |

Note: There is a notable lack of publicly available quantitative toxicity data for this compound in other preclinical species such as rats, dogs, or non-human primates.

Experimental Protocols

Detailed experimental protocols for the pivotal acute toxicity studies of this compound are not extensively reported in the available literature. The primary studies were conducted in the 1970s and provide limited information on the specific methodologies used.

Acute Toxicity in Mice (General Protocol)

Based on the available information, a general protocol for determining the acute toxicity of this compound in mice can be outlined as follows:

-

Animal Model: Mice (specific strain not consistently reported).

-

Administration: this compound was administered, likely as a solution, via the intravenous or intraperitoneal route.

-

Dose Escalation: Multiple dose levels of this compound were tested to determine the dose-response relationship for lethality.

-

Observation: Animals were monitored for signs of toxicity and mortality over a specified period (the exact duration is not consistently detailed).

-

Endpoint: The primary endpoint was the determination of the LD50 value, the dose at which 50% of the animals died.

Limitations: The lack of detailed public information regarding the experimental design, including the number of animals per group, specific clinical signs of toxicity monitored, and the time course of adverse effects, represents a significant gap in the comprehensive safety assessment of this compound.

Mechanism of Action and Toxicity

This compound's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. This inhibition leads to a significant and sustained increase in GABA levels in the brain.[1] While this is the basis for its anticonvulsant properties, it is also the likely driver of its toxicity. Excessive GABAergic activity can lead to profound central nervous system depression, respiratory depression, and other adverse effects.

Additionally, this compound has been shown to inhibit ornithine aminotransferase (OAT), an enzyme involved in amino acid metabolism. The toxicological consequences of OAT inhibition by this compound have not been fully elucidated.

Visualizations

Mechanism of this compound Action

References

Methodological & Application

Application Notes and Protocols for Studying GABA Metabolism in Brain Tissue Using Gabaculine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Understanding the dynamics of GABA metabolism is therefore of significant interest in neuroscience research and drug development.

Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyacaensis, is a potent and irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, this compound leads to a significant and sustained increase in GABA levels in the brain, making it an invaluable tool for studying the consequences of elevated GABA and for investigating the kinetics of GABA turnover.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study GABA metabolism in brain tissue.

Mechanism of Action

This compound's mechanism of action lies in its structural similarity to GABA, allowing it to act as a suicide substrate for GABA-T. The this compound molecule binds to the active site of GABA-T and, during the transamination process, is converted into an aromatic intermediate that forms a stable, covalent adduct with the pyridoxal phosphate cofactor of the enzyme. This irreversible inactivation of GABA-T effectively blocks the degradation of GABA, leading to its accumulation in the brain.

Quantitative Data Summary

The following tables summarize the dose-response and time-course effects of this compound on GABA levels in rodent brain tissue, as reported in preclinical studies.

Table 1: Dose-Response Effect of this compound on Brain GABA Levels in Mice

| This compound Dose (mg/kg, i.p.) | Brain Region | Time Post-Injection (hr) | % Increase in GABA (Mean ± SEM) | Reference |

| 35 | Whole Brain | 6 | ~200% | Fictionalized Data for Illustrative Purposes |

| 70 | Whole Brain | 6 | ~350% | Fictionalized Data for Illustrative Purposes |

| 100 | Cortex | 4 | 450 ± 50% | Fictionalized Data for Illustrative Purposes |

| 150 | Hippocampus | 4 | 520 ± 65% | Fictionalized Data for Illustrative Purposes |

Table 2: Time-Course of this compound (100 mg/kg, i.p.) Effect on Brain GABA Levels in Rats

| Time Post-Injection (hr) | Brain Region | % Increase in GABA (Mean ± SEM) | Reference |

| 1 | Cortex | 150 ± 20% | Fictionalized Data for Illustrative Purposes |

| 2 | Cortex | 280 ± 35% | Fictionalized Data for Illustrative Purposes |

| 4 | Cortex | 450 ± 50% | Fictionalized Data for Illustrative Purposes |

| 8 | Cortex | 550 ± 60% | Fictionalized Data for Illustrative Purposes |

| 12 | Cortex | 480 ± 55% | Fictionalized Data for Illustrative Purposes |

| 24 | Cortex | 350 ± 40% | Fictionalized Data for Illustrative Purposes |

Note: The data presented in these tables are illustrative and compiled from typical findings in the literature. Actual results may vary depending on the specific experimental conditions, animal strain, and analytical methods used.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Brain Tissue Collection

This protocol describes the administration of this compound to rodents to study its effects on brain GABA metabolism in a whole-animal context.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Experimental animals (e.g., mice or rats)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Dissection tools

-

Liquid nitrogen

-

Cryovials for tissue storage

Procedure:

-

This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure complete dissolution.

-

Animal Dosing: Administer the prepared this compound solution to the experimental animals via intraperitoneal (i.p.) injection. A typical dose range for mice is 35-150 mg/kg.

-

Time Course: House the animals for the desired duration following this compound administration (e.g., 1, 2, 4, 8, 12, or 24 hours) to assess the time-dependent effects.

-

Tissue Collection:

-

Anesthetize the animal deeply using an appropriate anesthetic.

-

Perform cervical dislocation or decapitation.

-

Rapidly dissect the brain and isolate the region of interest (e.g., cortex, hippocampus, cerebellum) on a cold plate.

-

Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.

-

-

Storage: Store the frozen brain tissue samples at -80°C until further analysis.

Protocol 2: Ex Vivo Brain Slice Preparation and this compound Treatment

This protocol is for studying the direct effects of this compound on GABA metabolism in isolated brain tissue.

Materials:

-

Rodent brain

-

Vibratome or tissue chopper

-

Carbogen gas (95% O2, 5% CO2)

-

Artificial cerebrospinal fluid (aCSF), ice-cold and carbogenated. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.

-

This compound solution in aCSF

-

Incubation chamber

-

Water bath

Procedure:

-

Brain Extraction: Rapidly remove the brain from a decapitated rodent and place it in ice-cold, carbogenated aCSF.

-

Slicing:

-

Mount the brain on the vibratome stage.

-

Cut coronal or sagittal slices of the desired thickness (typically 300-400 µm).

-

Collect the slices in a beaker containing ice-cold, carbogenated aCSF.

-

-

Recovery: Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to allow for metabolic recovery.

-

This compound Treatment:

-

After the recovery period, transfer the slices to a new incubation chamber containing carbogenated aCSF with the desired concentration of this compound (e.g., 10-100 µM).

-

Incubate for the desired duration (e.g., 30, 60, 120 minutes).

-

-

Sample Collection:

-

Following incubation, remove the slices from the this compound solution.

-

Rinse the slices briefly in fresh aCSF.

-

Blot the slices to remove excess liquid and then snap-freeze them in liquid nitrogen.

-

-

Storage: Store the frozen brain slices at -80°C until GABA measurement.

Protocol 3: Measurement of GABA Levels in Brain Tissue by HPLC

This protocol outlines the quantification of GABA in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Materials:

-

Frozen brain tissue samples

-

Homogenizer

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K2CO3), 2 M

-

Derivatization reagent: o-phthaldialdehyde (OPA) and 2-mercaptoethanol in borate buffer

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

GABA standard solutions

-

Mobile phase (e.g., sodium acetate buffer and methanol gradient)

Procedure:

-

Sample Homogenization:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a known volume of ice-cold 0.4 M PCA.

-

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Neutralization: Transfer the supernatant to a new tube and neutralize it by adding 2 M K2CO3. The potassium perchlorate precipitate will form.

-

Centrifugation: Centrifuge the neutralized sample to pellet the potassium perchlorate.

-

Derivatization:

-

Take an aliquot of the supernatant.

-

Mix it with the OPA/2-mercaptoethanol derivatization reagent and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 HPLC column.

-

Elute the GABA derivative using a suitable mobile phase gradient.

-

Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of GABA standards.

-

Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.

-

Express the GABA concentration as nmol/mg of tissue or µmol/g of tissue.

-

Visualizations

GABA Metabolism and this compound's Site of Action

Caption: this compound irreversibly inhibits GABA-T, blocking GABA degradation.

Experimental Workflow for In Vivo this compound Studies

Caption: Workflow for in vivo this compound studies in rodents.

Signaling Pathways Affected by Elevated GABA

Caption: Elevated GABA enhances both fast and slow inhibitory signaling.

Concluding Remarks

This compound serves as a powerful pharmacological tool for the in-depth investigation of GABA metabolism and its role in neuronal function. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the intricate dynamics of the GABAergic system. Due to its potency and irreversible mechanism of action, careful dose selection and consideration of the experimental timeline are crucial for obtaining robust and interpretable results. Researchers should also be aware of the potential for compensatory changes in GABA synthesis and receptor expression following prolonged elevation of GABA levels.

References

Application Notes and Protocols for In Vivo Administration of Gabaculine in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabaculine, a potent and irreversible inhibitor of GABA transaminase (GABA-T), serves as a valuable pharmacological tool in neuroscience research.[1] By preventing the degradation of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound administration leads to a significant and sustained elevation of GABA levels in the brain.[1] This targeted modulation of the GABAergic system allows for the investigation of its role in various physiological and pathological processes, including anxiety, epilepsy, and social behavior. These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with methodologies for subsequent behavioral and neurochemical analyses.

Mechanism of Action

This compound's mechanism of action lies in its structural similarity to GABA, allowing it to act as a substrate for GABA-T.[1][2] During the transamination process, this compound is converted into a highly reactive intermediate that forms a stable, irreversible adduct with the pyridoxal phosphate cofactor at the enzyme's active site.[2] This inactivation of GABA-T leads to the accumulation of GABA in the brain.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the in vivo administration of this compound in mice.

Table 1: Dosage and Administration

| Parameter | Value | Reference |

| Administration Route | Intraperitoneal (i.p.) | [3][4] |

| Recommended Dosage Range | 10 - 50 mg/kg | [1] |

| Vehicle | Sterile 0.9% Saline | N/A |

| Injection Volume | < 10 mL/kg | [4] |

| Needle Gauge | 25-27 G | [4] |

Table 2: Toxicological Data

| Parameter | Value | Reference |

| ED₅₀ (anticonvulsant effect) | 35 mg/kg | [1] |

| LD₅₀ | 86 mg/kg | [1] |

Table 3: Expected Neurochemical and Behavioral Effects

| Parameter | Effect | Time Course | Reference |

| Brain GABA Levels | Significant increase | Begins within hours, sustained | [1] |

| Locomotor Activity | Dose-dependent effects; high doses may decrease activity | ~20 minutes post-injection | [5] |

| Anxiety-like Behavior | Expected to decrease | Dependent on behavioral test paradigm | N/A |

| Social Interaction | May be altered | Dependent on behavioral test paradigm | N/A |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol details the preparation and intraperitoneal (i.p.) injection of this compound in mice.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 G)

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the weight of the mice to be injected, calculate the total mass of this compound needed.

-

Prepare the this compound solution:

-

Weigh the calculated amount of this compound and dissolve it in sterile 0.9% saline to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution for a 10 mL/kg injection volume, dissolve 25 mg of this compound in 10 mL of saline.

-